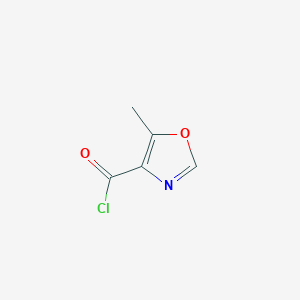![molecular formula C12H14ClNO3 B3043816 Ethyl {4-[(chloroacetyl)amino]phenyl}acetate CAS No. 928708-29-6](/img/structure/B3043816.png)
Ethyl {4-[(chloroacetyl)amino]phenyl}acetate
Descripción general
Descripción
Ethyl {4-[(chloroacetyl)amino]phenyl}acetate is a chemical compound with the molecular formula C12H14ClNO3 . It is categorized under esters . The molecular weight of this compound is 255.7 .
Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
The compound ethyl-[(2-amino-4-phenyl)-5-thiazolyl)] acetate, which is structurally similar to Ethyl {4-[(chloroacetyl)amino]phenyl}acetate, has been the subject of crystal structure determination using X-ray methods. This research contributes to the understanding of molecular conformations and stabilization mechanisms in similar compounds through intra- and intermolecular hydrogen bonds (DyaveGowda et al., 2002).
Synthesis Processes
Studies on the synthesis of related compounds, such as ethyl 2-(4-isocyanatophenyl)acetate, provide insights into the production processes of this compound. This includes understanding the influence of factors like solvents and mole ratio of raw materials on the reaction process (Jian-biao, 2008).
Application in Green Chemistry
The use of ethyl (4-phenylphenyl)acetate in green Suzuki coupling reactions, a method relevant to the synthesis of this compound, highlights its potential in environmentally friendly chemical processes. Such practices are crucial in the development of new pharmaceuticals, including anti-inflammatory drugs (Costa et al., 2012).
Impurity Profiling in Drug Development
Research on the impurity profile of similar compounds, like ethyl-2-(4-[(5R)-3-[4-(methoxycarboxamidoiminomethyl)-phenyl] -2-oxo-5-oxazolidinylmethyl]-1-piperazinyl) acetate, sheds light on quality control measures in the pharmaceutical industry, which could be applicable to this compound (Thomasberger et al., 1999).
Enantiomeric Purity and Pharmaceutical Applications
Studies on ethyl 2,4-dioxo-4-phenylbutyrate, a structurally similar compound, demonstrate the preparation of enantiomerically pure α-hydroxy and α-amino acid esters, which are significant in pharmaceutical synthesis. This research could guide the synthesis and application of this compound in similar contexts (Blaser et al., 2003).
Propiedades
IUPAC Name |
ethyl 2-[4-[(2-chloroacetyl)amino]phenyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-2-17-12(16)7-9-3-5-10(6-4-9)14-11(15)8-13/h3-6H,2,7-8H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUCYAJMMBIRCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B3043752.png)


